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Abstract
Beta-phenylmethamphetamine (β-PM) is a potent central nervous system stimulant,

structurally related to methamphetamine. This technical guide provides a comprehensive

overview of its chemical identity, including its IUPAC name and various chemical identifiers.

Detailed experimental protocols for its synthesis and analytical characterization are presented,

alongside a summary of its known pharmacological properties. This document is intended to

serve as a core resource for researchers and professionals engaged in the study and

development of novel psychoactive compounds.

Chemical Identification and Properties
Beta-phenylmethamphetamine is systematically named N-methyl-1,1-diphenylpropan-2-

amine according to IUPAC nomenclature.[1] It is also known by other synonyms such as N,α-

dimethyl-β-phenyl-phenethylamine.[1] A comprehensive list of its identifiers and key chemical

properties is provided in the tables below for easy reference.

Table 1: Chemical Identifiers for Beta-
Phenylmethamphetamine
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Identifier Value Reference

IUPAC Name
N-methyl-1,1-diphenylpropan-

2-amine
[1]

CAS Number 768295-94-9 [1]

PubChem CID 201042 [1]

SMILES
CC(C(C1=CC=CC=C1)C2=CC

=CC=C2)NC
[1]

InChI

InChI=1S/C16H19N/c1-13(17-

2)16(14-9-5-3-6-10-14)15-11-

7-4-8-12-15/h3-13,16-17H,1-

2H3

[1]

InChIKey
YZFPOMOQFPMBPK-

UHFFFAOYSA-N
[1]

Table 2: Physicochemical Properties of Beta-
Phenylmethamphetamine

Property Value Unit

Molecular Formula C₁₆H₁₉N

Molecular Weight 225.33 g/mol

Appearance Colorless to pale yellow oil

Boiling Point ~178 (at 10 Torr) °C

pKa ~10.48 (Predicted)

Experimental Protocols
The synthesis of beta-phenylmethamphetamine can be achieved through several synthetic

routes. Two common methods are detailed below: reductive amination of 1,1-diphenylacetone

and a Grignard reaction with benzhydrylnitrile.
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Synthesis via Reductive Amination of 1,1-
Diphenylacetone
This method involves the reaction of 1,1-diphenylacetone with methylamine to form an

intermediate imine, which is then reduced to the final product.

Materials:

1,1-Diphenylacetone

Methylamine hydrochloride

Sodium hydroxide

Aluminum foil

Mercuric chloride

Methanol

Ice

Celite

Procedure:

Amalgam Preparation: To aluminum foil squares (2.9 g) in a flask, add a solution of mercuric

chloride (0.067 g) in distilled water (100 mL). Allow the amalgamation to proceed for 15

minutes, then decant the water and rinse the foil with distilled water (2 x 300 mL).[1]

Methylamine Freebase Preparation: In a separate flask, dissolve sodium hydroxide (4.4 g) in

methanol (20 mL). Cool the solution to -10 °C and add methylamine hydrochloride (7.2 g).

Reaction Mixture: To the methylamine solution, add 1,1-diphenylacetone (5.4 mL).

Reduction: Pour the 1,1-diphenylacetone solution onto the activated aluminum foil with

swirling, maintaining the temperature around 0 °C using an ice bath. After the addition is

complete, heat the reaction mixture to 50-60 °C for 90 minutes.[1]
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Workup: Add Celite to the cooled reaction mixture, filter, and rinse with methanol. The filtrate

contains the product.

1,1-Diphenylacetone

Imine Intermediate

Methylamine Beta-Phenylmethamphetamine
Reducing Agent

(e.g., Al/Hg amalgam)

Click to download full resolution via product page

Reductive amination synthesis workflow.

Synthesis via Grignard Reaction
This alternative route utilizes a Grignard reagent to introduce the methylpropylamine side chain

to a diphenylacetonitrile precursor.

Materials:

Benzhydrylnitrile (Diphenylacetonitrile)

Methylmagnesium bromide (Grignard reagent)

Anhydrous diethyl ether

Sodium borohydride

Methanol

Procedure:

Grignard Reaction: To a solution of benzhydrylnitrile in anhydrous diethyl ether, slowly add a

solution of methylmagnesium bromide in diethyl ether under an inert atmosphere. The

reaction is typically stirred at room temperature.
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Hydrolysis and Reduction: After the Grignard reaction is complete, the intermediate imine is

not isolated. The reaction mixture is carefully quenched with a protic solvent (e.g., methanol)

and then treated with a reducing agent such as sodium borohydride to reduce the imine to

the final amine product.[2]

Benzhydrylnitrile

Imine Intermediate

Methylmagnesium Bromide Beta-Phenylmethamphetamine
Reducing Agent
(e.g., NaBH4)

Click to download full resolution via product page

Grignard reaction synthesis workflow.

Analytical Characterization
The structural confirmation of synthesized beta-phenylmethamphetamine is crucial and is

typically achieved through a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for Beta-
Phenylmethamphetamine
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Technique Expected Data

¹H NMR

Signals corresponding to aromatic protons

(multiplet, ~7.2-7.4 ppm), the methine proton

adjacent to the phenyl groups, the methine

proton of the isopropyl group, the N-methyl

protons (singlet), and the C-methyl protons

(doublet).

¹³C NMR

Resonances for the aromatic carbons, the two

methine carbons, the N-methyl carbon, and the

C-methyl carbon.

Mass Spec.
A molecular ion peak (M+) at m/z 225, and

characteristic fragmentation patterns.

IR

Absorption bands for N-H stretching (secondary

amine), C-H stretching (aromatic and aliphatic),

and C=C stretching (aromatic).

Experimental Protocol for GC/MS Analysis:

Instrument: Agilent 6890 GC with a 5973 mass selective detector.

Column: DB-1MS (25 m × 0.2 mm i.d., 0.33 μm film thickness).

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Program: Initial temperature of 50°C for 1 min, ramped to 300°C at 10°C/min, and held

for 15 min.

Injection: 1 μL in splitless mode.[1]

Pharmacological Profile
Beta-phenylmethamphetamine is classified as a potent and long-lasting stimulant.[1] Its

pharmacological effects are primarily mediated through its interaction with monoamine

transporters, leading to an increase in the extracellular concentrations of dopamine and

norepinephrine.
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Mechanism of Action
The primary mechanism of action for beta-phenylmethamphetamine and related compounds

involves the Trace Amine-Associated Receptor 1 (TAAR1).[3][4] Activation of TAAR1, an

intracellular G-protein coupled receptor, triggers downstream signaling cascades that modulate

the function of monoamine transporters.[5][6][7]
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TAAR1 signaling pathway activated by beta-phenylmethamphetamine.
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Transporter Affinities
While specific binding affinity (Ki) values for beta-phenylmethamphetamine are not readily

available in the literature, data for structurally related amphetamines suggest a high affinity for

the dopamine transporter (DAT) and norepinephrine transporter (NET), and a significantly lower

affinity for the serotonin transporter (SERT).[8]

Table 4: Predicted Transporter Binding Affinities for
Beta-Phenylmethamphetamine

Transporter Predicted Affinity (Ki)

Dopamine Transporter (DAT) High (nM range)

Norepinephrine Transporter (NET) High (nM range)

Serotonin Transporter (SERT) Low (µM range)

Conclusion
This technical guide provides a foundational understanding of beta-phenylmethamphetamine,

encompassing its chemical identity, synthesis, analytical characterization, and pharmacological

profile. The detailed protocols and summarized data serve as a valuable resource for

researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further

research is warranted to fully elucidate the specific binding affinities and downstream signaling

effects of this potent stimulant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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